molecular formula C5H4N6O2 B15246609 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide

4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide

Cat. No.: B15246609
M. Wt: 180.12 g/mol
InChI Key: RZNKGKNRSRYSHS-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core with a carboxamide substituent. Its structure combines imidazole and triazine rings, conferring unique electronic and steric properties. Derivatives of this scaffold are often synthesized via diazotization and cyclization reactions, as exemplified by methods involving 5-aminoimidazole-4-carboxamide (AIC) precursors .

Properties

Molecular Formula

C5H4N6O2

Molecular Weight

180.12 g/mol

IUPAC Name

4-oxo-5H-imidazo[4,5-d]triazine-3-carboxamide

InChI

InChI=1S/C5H4N6O2/c6-5(13)11-4(12)2-3(9-10-11)8-1-7-2/h1H,(H2,6,13)(H,7,8)

InChI Key

RZNKGKNRSRYSHS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)N(N=N2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with cyanogen bromide, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazotriazine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to structurally related heterocycles, focusing on ring systems, substituents, and bioactivity. Key analogs include:

Imidazo[5,1-d][1,2,3,5]tetrazine Derivatives

  • Example : 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides (e.g., temozolomide analogs).
  • Structural Differences : The tetrazine ring replaces the triazine, altering electron distribution and reactivity.
  • Synthesis : Derived from AIC via diazotization and methyl isocyanate addition, followed by hydrolysis and acyl chloride reactions .
  • Bioactivity : These compounds exhibit DNA alkylation properties, critical for antitumor activity .

Pyrazolo[4,3-d][1,2,3]triazine Derivatives

  • Example : 3-(4-Chlorobenzyl)-4-oxo-4,5-dihydro-3H-pyrazolo[4,3-d][1,2,3]triazine-7-carboxylic acid.
  • Structural Differences : A pyrazole ring replaces the imidazole, introducing distinct hydrogen-bonding capabilities.
  • Synthesis : Prepared via ester hydrolysis of methyl carboxylate precursors under aqueous THF conditions .
  • Bioactivity : Enhanced solubility due to carboxylic acid substituents may improve pharmacokinetics compared to carboxamide derivatives .

Triazolo[4,5-d]pyrimidine Derivatives

  • Example : 3-(4-Methoxybenzyl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one.
  • Synthesis : Achieved via alkylation or glycosylation of thione intermediates .
  • Bioactivity : Demonstrated anticancer activity against MCF-7 and A-549 cell lines, with thioglycoside derivatives showing enhanced cellular uptake .

Comparative Analysis of Physicochemical Properties

Property 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide Imidazo-tetrazine Carboxamides Pyrazolo-triazine Carboxylic Acid Triazolo-pyrimidine Thiones
Molecular Weight ~250–300 g/mol 280–350 g/mol 300–350 g/mol 320–400 g/mol
Solubility Moderate (polar aprotic solvents) Low (lipophilic substituents) High (carboxylic acid group) Variable (depends on glycosylation)
Synthetic Yield 40–60% 50–70% 43–50% 74–80%
Bioactivity (IC50) Not reported 1–10 µM (antitumor) Not reported 5–20 µM (MCF-7)

Key Research Findings

  • Anticancer Potential: Imidazo-triazine carboxamides are less studied than tetrazine analogs like temozolomide but share mechanistic similarities in DNA damage induction .
  • Structural Flexibility : The carboxamide group allows for derivatization to enhance target binding, as seen in patent applications for imidazo-tetrazines .
  • Synthetic Challenges : Triazolo-pyrimidines require multi-step syntheses (e.g., DMF-DMA-mediated cyclization) compared to the one-pot nitrosation route for imidazo-triazines .

Biological Activity

4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide (CAS No. 672942-66-4) is a compound belonging to the imidazo[4,5-d]triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C5_5H4_4N6_6O2_2, and it exhibits various biological properties that are essential for drug development.

The compound features a unique structure that contributes to its biological activity. The presence of multiple nitrogen atoms in the triazine and imidazole rings enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC5_5H4_4N6_6O2_2
Molecular Weight180.12 g/mol
CAS Number672942-66-4

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of triazine compounds showed potent cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit cell proliferation with IC50_{50} values in the low micromolar range .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Studies suggest that triazine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[4,5-d]triazines. The following key modifications have been identified as influential:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances cytotoxicity.
  • Ring Modifications : Alterations in the triazine ring can significantly affect binding affinity to target proteins.
  • Linker Variations : Different linkers between the imidazole and triazine rings can modulate pharmacokinetic properties.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of a series of imidazo[4,5-d]triazines against human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that certain derivatives exhibited IC50_{50} values lower than 10 µM, suggesting strong potential for further development as anticancer agents .

Study 2: Antimicrobial Testing

In another investigation, a derivative of 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12 to 25 µg/mL .

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